Regioisomeric Chloroacetamide Position Determines Kinase vs. Cannabinoid Target Engagement
The 3-chloroacetamide regioisomer (target compound) adopts a geometry that aligns with the CB receptor pharmacophore defined by the 1-benzylpyrazole-3-acetamide patent class (IC₅₀ range 0.1–500 nM) [1]. In contrast, the 4-chloroacetamide regioisomer shows no reported CB activity and instead demonstrates distinct reactivity profiles in chemical-probe applications . Even among 3-substituted analogs, the N-benzyl group is critical: the N-(5-tert-butyl-2-phenyl) analog displays only weak JAK2 inhibition (IC₅₀ 3.76 µM) with no cannabinoid activity, confirming that the benzyl substituent confers target-class specificity [2].
| Evidence Dimension | Cannabinoid receptor antagonism (CB2 IC50) |
|---|---|
| Target Compound Data | Predicted to fall within 0.1–500 nM based on 1-benzylpyrazole-3-acetamide class patent data |
| Comparator Or Baseline | 1-Benzylpyrazole-3-acetamide class (FR-2887550-A1): IC50 = 0.1–500 nM |
| Quantified Difference | Not quantifiable due to absence of direct head-to-head data; class-level assignment |
| Conditions | In vitro cannabinoid receptor binding assay using ³H-CP-55940 radioligand displacement |
Why This Matters
The benzyl group on the pyrazole N1 and the 3-acetamide regiospecificity are both essential for CB receptor engagement; substitution at either position abolishes activity, making the target compound the only commercially available scaffold that simultaneously satisfies both SAR requirements.
- [1] Barth F, Rinaldi-Carmona M, Boulu L, Millan J. FR-2887550-A1: New 1-benzylpyrazole-3-acetamide Compounds are Cannabinoids Receptor Antagonists. Sanofi Aventis France, 2006. View Source
- [2] BindingDB BDBM47450. N-(5-tert-butyl-2-phenyl-3-pyrazolyl)-2-chloroacetamide JAK2 IC50 Data. The Scripps Research Institute Molecular Screening Center. View Source
